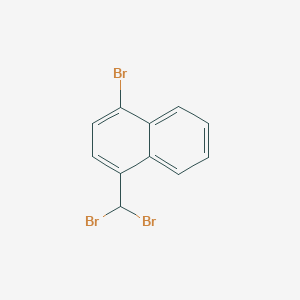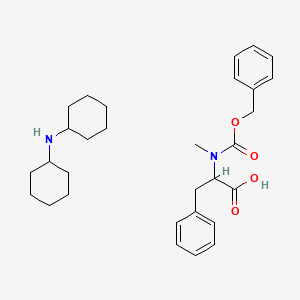
(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound that features a trifluoromethyl group, an indole core, and an amino acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of indole derivatives. This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of transition metal catalysts, such as palladium or copper, under controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-2-oxo-5-methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the trifluoromethyl group.
(3R)-3-amino-2-oxo-5-chloro-1H-indole-3-carboxylic acid: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H7F3N2O3 |
|---|---|
Molecular Weight |
260.17 g/mol |
IUPAC Name |
(3R)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-6-5(3-4)9(14,8(17)18)7(16)15-6/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI Key |
DKAAFDDOIWQHDC-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(F)(F)F)[C@@](C(=O)N2)(C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(C(=O)N2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


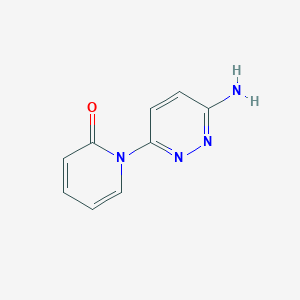
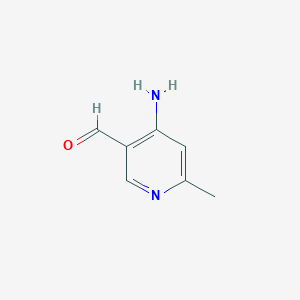
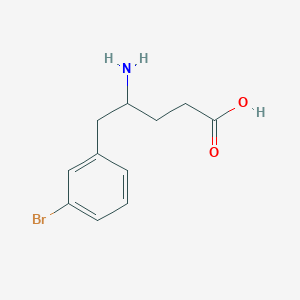
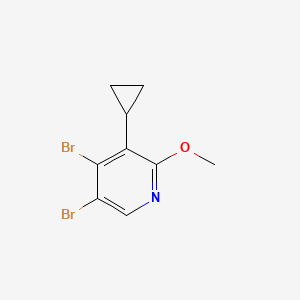

![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
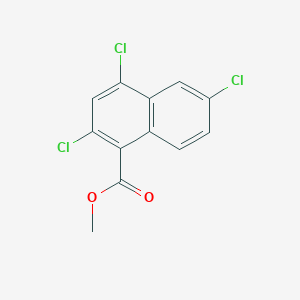
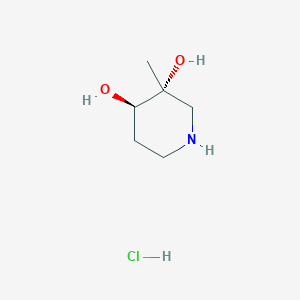

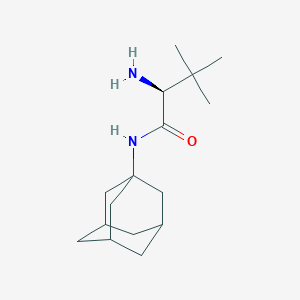
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
